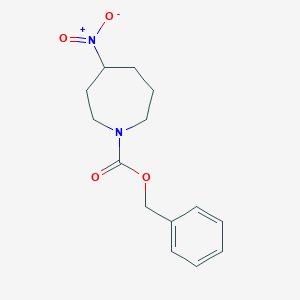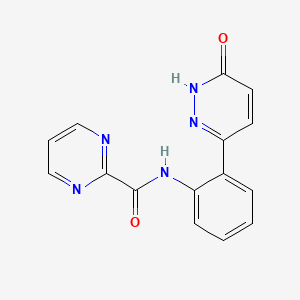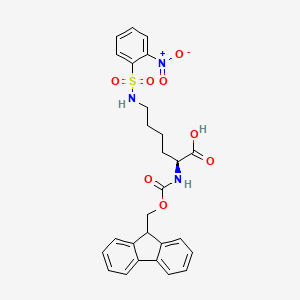![molecular formula C19H12ClF6N3OS B2494737 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide CAS No. 321553-23-5](/img/structure/B2494737.png)
5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of related compounds involves multi-step procedures starting from basic chemical precursors. For instance, a similar compound was synthesized using a 4-step procedure starting from Ethyl(ethoxymethylene)cyanoacetate and 4-Chloroacetophenone, indicating the complexity and meticulous nature of synthesizing such compounds (Xin, 2012).
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using techniques such as IR, 1H-NMR, and single crystal X-ray diffraction studies. These techniques provide detailed information about the bonding, arrangement, and orientation of molecules, essential for understanding the compound's chemical behavior (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving related compounds often include the formation of derivatives through reactions with other chemical entities, demonstrating the compound's reactivity and potential for modification. For example, the facile synthesis of biaryl pyrazole sulfonamide derivatives indicates the adaptability of the compound's chemical structure for various applications (Srivastava et al., 2008).
Physical Properties Analysis
The physical properties, such as crystal structure and stability, are crucial for determining the compound's suitability for specific applications. Studies often involve crystallization and detailed structural analysis to understand the compound's behavior under different conditions (Kumara et al., 2018).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with various substrates and potential inhibitory effects on biological enzymes, is essential for harnessing the compound's utility in various fields. For example, novel pyrazole-3,4-dicarboxamide derivatives bearing the sulfonamide moiety have been investigated for their inhibitory effects on carbonic anhydrase enzymes, showcasing the compound's potential biological relevance (Mert et al., 2015).
Applications De Recherche Scientifique
Antiobesity Activity
Compounds similar to 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide have been studied for their potential antiobesity effects. Diaryl dihydropyrazole-3-carboxamides, which are structurally related, demonstrated significant in vivo antiobesity activity, linked to their CB1 receptor antagonistic activity. These compounds showed promising results in appetite suppression and body weight reduction in animal models (Srivastava et al., 2007).
Antitumor Activities
Some derivatives of 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, a compound similar to the one , have demonstrated antitumor activities. The synthesis of these compounds involved a multi-step procedure, and the resulting compounds displayed good antitumor activities in vivo, suggesting potential applications in cancer research (Z. Xin, 2012).
Cytotoxic Evaluation
Research on analogues of 3-(4-fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide, which are structurally similar, showed cytotoxicity against breast cancer cell lines. One of the compounds exhibited significant cytotoxicity, comparable to the standard drug adriamycin, indicating potential applications in cancer treatment (Ahsan et al., 2018).
Crystal Structure and Biological Activity
The crystal structure and biological activity of similar compounds have been studied, revealing distinct effective inhibition on the proliferation of some cancer cell lines. These studies provide insights into the structural features responsible for the biological activity of these compounds (Liu et al., 2016).
Insecticidal Activities
Novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have been synthesized and tested for insecticidal activities. Some of these compounds showed high efficacy against various agricultural pests, indicating potential uses in pest management (Wu et al., 2017).
Antifungal Activity
Derivatives of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, structurally similar to the compound , have been shown to possess moderate antifungal activities. These compounds could be useful in the development of new antifungal agents (Wu et al., 2012).
Propriétés
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF6N3OS/c1-29-17(31-13-7-5-11(20)6-8-13)14(15(28-29)19(24,25)26)16(30)27-12-4-2-3-10(9-12)18(21,22)23/h2-9H,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJDNFNHVLNUAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=CC=CC(=C2)C(F)(F)F)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF6N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-1-(4-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494654.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)azepane](/img/structure/B2494657.png)
![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2494658.png)

![N-(2-(4-phenylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2494663.png)

![N-(2,5-dimethylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2494667.png)



![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]adamantane-1-carboxamide](/img/structure/B2494671.png)


